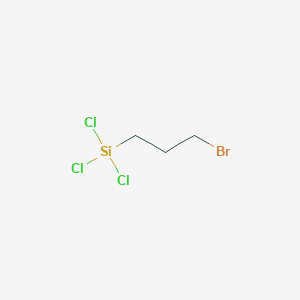

3-Bromopropyltrichlorosilane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromopropyl(trichloro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrCl3Si/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNGBOQAZQUJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrCl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065671 | |

| Record name | Silane, (3-bromopropyl)trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Bromopropyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13883-39-1 | |

| Record name | (3-Bromopropyl)trichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13883-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopropyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013883391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (3-bromopropyl)trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (3-bromopropyl)trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOPROPYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V522CH6BQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 3-Bromopropyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and key reactions of 3-bromopropyltrichlorosilane. The information is intended to support researchers and professionals in the fields of materials science, organic chemistry, and drug development in understanding and utilizing this versatile organosilane.

Synthesis of this compound

The primary industrial and laboratory-scale synthesis of this compound is achieved through the hydrosilylation of allyl bromide with trichlorosilane. This addition reaction is typically catalyzed by platinum-based complexes, which facilitate the formation of the silicon-carbon bond.

Key Reaction Parameters and Catalysts

The hydrosilylation of allyl bromide is an exothermic reaction that requires careful control of reaction conditions to ensure high yield and selectivity.

Catalysts:

-

Speier's Catalyst (H₂PtCl₆): One of the most common and effective catalysts for hydrosilylation.[1]

-

Karstedt's Catalyst (Platinum(0)-divinyl-tetramethyldisiloxane complex): Another widely used platinum catalyst, known for its high activity.

-

Rhodium Complexes: Research has shown that certain rhodium(I) complexes can offer significantly higher selectivity and efficiency compared to conventional platinum catalysts, minimizing the formation of byproducts.[2]

Reaction Conditions:

-

Temperature: The reaction is typically carried out at temperatures ranging from 60 to 150°C.

-

Pressure: The reaction can be performed at atmospheric or elevated pressures.

-

Solvent: While the reaction can be run neat, inert solvents may be used.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of the analogous 3-chloropropyltrichlorosilane, which provides a valuable reference for the synthesis of this compound. The use of rhodium catalysts has been shown to significantly improve yield and selectivity.[2]

| Catalyst | Catalyst Loading (mol%/metal) | Temperature (°C) | Time (h) | Yield of γ-isomer (%) | Yield of Byproduct (α-isomer) (%) |

| Speier's Catalyst | 0.5 | 60 | 3 | 20 | 32 |

| Karstedt's Catalyst | 0.5 | 60 | 3 | 15 | 13 |

| [Rh(μ-Cl)(dppbz)]₂ | 0.5 | 60 | 3 | >95 | Trace |

| [Rh(μ-Cl)(dppbzF)]₂ | 0.005 | 60 | 20 | >95 | Trace |

Data adapted from the synthesis of 3-chloropropyltrichlorosilane.[2] dppbz = 1,2-bis(diphenylphosphino)benzene, dppbzF = 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound based on the hydrosilylation of allyl bromide with trichlorosilane using a platinum catalyst.

Materials:

-

Allyl bromide

-

Trichlorosilane (HSiCl₃)

-

Speier's catalyst (e.g., solution in isopropanol)

-

Inert solvent (optional, e.g., toluene)

-

Nitrogen or Argon gas supply

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a thermometer is purged with an inert gas (nitrogen or argon).

-

Trichlorosilane and the inert solvent (if used) are charged into the flask.

-

A catalytic amount of Speier's catalyst is added to the reaction mixture.

-

The mixture is heated to the desired reaction temperature (e.g., 80-100°C).

-

Allyl bromide is added dropwise from the dropping funnel to the stirred reaction mixture at a rate that maintains a steady reaction temperature.

-

After the addition is complete, the reaction mixture is stirred at the reaction temperature for a specified period (e.g., 2-4 hours) to ensure complete conversion.

-

The reaction progress can be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials, byproducts, and the catalyst.

Reaction Mechanism

The hydrosilylation of allyl bromide with trichlorosilane, catalyzed by transition metal complexes, is generally understood to proceed via the Chalk-Harrod mechanism or a modified Chalk-Harrod mechanism .[2]

The Chalk-Harrod Mechanism

The Chalk-Harrod mechanism involves the following key steps:

-

Oxidative Addition: The trichlorosilane (HSiCl₃) undergoes oxidative addition to the low-valent metal catalyst (e.g., Pt(0)), forming a metal-hydride-silyl complex.

-

Olefin Coordination: The allyl bromide coordinates to the metal center.

-

Migratory Insertion: The coordinated allyl bromide inserts into the metal-hydride bond. This step determines the regioselectivity of the reaction, with anti-Markovnikov addition being the predominant pathway, leading to the formation of the γ-isomer.

-

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to release the this compound product and regenerate the active catalyst.

Modified Chalk-Harrod Mechanism

An alternative, the modified Chalk-Harrod mechanism, proposes a different insertion step:

-

Oxidative Addition: Similar to the original mechanism, HSiCl₃ adds to the metal catalyst.

-

Olefin Coordination: Allyl bromide coordinates to the metal center.

-

Migratory Insertion into M-Si Bond: The allyl bromide inserts into the metal-silyl bond instead of the metal-hydride bond.

-

Reductive Elimination: A C-H bond is formed through reductive elimination, yielding the final product and regenerating the catalyst.

Side Reactions

Several side reactions can occur during the synthesis, leading to the formation of byproducts and reducing the overall yield and purity of the desired product. These include:

-

Isomerization of Allyl Bromide: The catalyst can promote the isomerization of allyl bromide to the thermodynamically more stable internal olefins, which are less reactive in hydrosilylation.

-

Formation of α- and β-isomers: While the γ-isomer (this compound) is the desired product of anti-Markovnikov addition, small amounts of the α- and β-isomers can be formed through Markovnikov addition or other reaction pathways.

-

Reduction of Allyl Bromide: The silane can reduce the allyl bromide to propene.

-

Disproportionation of Trichlorosilane: Trichlorosilane can undergo redistribution reactions to form dichlorosilane and silicon tetrachloride.

Key Reactions of this compound

This compound is a bifunctional molecule with two reactive centers: the trichlorosilyl group and the terminal bromo group. This dual reactivity makes it a valuable intermediate in various chemical transformations.

Reactions of the Trichlorosilyl Group

The Si-Cl bonds are highly susceptible to nucleophilic attack, particularly by water and alcohols.

-

Hydrolysis and Condensation: In the presence of water, the trichlorosilyl group readily hydrolyzes to form silanetriols (-Si(OH)₃). These silanols are unstable and undergo self-condensation to form polysiloxane networks or can react with hydroxyl groups on surfaces to form stable Si-O-Si bonds. This property is extensively used for surface modification of materials like silica, glass, and metal oxides.[3]

Reactions of the Bromo Group

The terminal bromine atom is a good leaving group and can be displaced by a variety of nucleophiles in Sₙ2 reactions.

-

Nucleophilic Substitution: The bromo group can be substituted by various nucleophiles to introduce different functionalities at the end of the propyl chain. Examples include:

-

Amines: Reaction with ammonia or primary/secondary amines yields aminopropylsilanes.

-

Thiols: Reaction with thiols leads to the formation of mercaptopropylsilanes.

-

Cyanide: Reaction with cyanide ions produces cyanopropylsilanes.

-

-

Grignard Reagent Formation and Subsequent Reactions: The bromo group can be converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[4][5]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Chalk-Harrod Pathway

Caption: The Chalk-Harrod mechanism for the synthesis of this compound.

References

An In-depth Technical Guide on the Hydrolysis and Condensation Kinetics of 3-Bromopropyltrichlorosilane

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromopropyltrichlorosilane (BrPrTCS) is a bifunctional organosilane possessing both a reactive trichlorosilyl group and a terminal bromopropyl group. This dual reactivity makes it a valuable precursor in the synthesis of functionalized silica-based materials and for surface modification applications. The formation of a stable siloxane network from BrPrTCS proceeds through two fundamental reactions: hydrolysis and condensation. A thorough understanding of the kinetics of these processes is critical for controlling the structure and properties of the resulting materials. This guide details the mechanisms, influencing factors, and experimental protocols for studying the hydrolysis and condensation kinetics of this compound.

Reaction Mechanisms and Kinetics

The conversion of this compound to a polysiloxane network is a multi-step process. The primary reactions are the hydrolysis of the Si-Cl bonds to form silanols (Si-OH) and the subsequent condensation of these silanols to form siloxane bridges (Si-O-Si).

Hydrolysis

The hydrolysis of this compound involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of chloro groups with hydroxyl groups. This reaction is typically rapid and highly exothermic, producing hydrochloric acid (HCl) as a byproduct.

Reaction Scheme: Br(CH₂)₃SiCl₃ + H₂O → Br(CH₂)₃SiCl₂(OH) + HCl Br(CH₂)₃SiCl₂(OH) + H₂O → Br(CH₂)₃SiCl(OH)₂ + HCl Br(CH₂)₃SiCl(OH)₂ + H₂O → Br(CH₂)₃Si(OH)₃ + HCl

The overall hydrolysis reaction can be represented as: Br(CH₂)₃SiCl₃ + 3H₂O → Br(CH₂)₃Si(OH)₃ + 3HCl

The rate of hydrolysis is influenced by several factors, including:

-

Water Stoichiometry: The concentration of water is a critical factor. While a stoichiometric amount of water is required for complete hydrolysis, an excess is often used to drive the reaction to completion.

-

pH: The hydrolysis of chlorosilanes is autocatalytic due to the production of HCl, which lowers the pH and accelerates the reaction.[1] The reaction is generally faster under acidic or basic conditions compared to neutral pH.[2][3]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

-

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediate species.

Condensation

Following hydrolysis, the resulting silanols are highly reactive and undergo condensation to form siloxane bonds. This process can occur through two pathways: water-producing condensation and alcohol-producing condensation (if alcohols are present). For chlorosilane hydrolysis, water-producing condensation is the primary pathway.

Reaction Scheme: 2 Br(CH₂)₃Si(OH)₃ → (HO)₂Si(Br(CH₂)₃)-O-Si(Br(CH₂)₃)(OH)₂ + H₂O

This process continues to form a cross-linked three-dimensional polysiloxane network. The kinetics of condensation are complex and depend on:

-

pH: Condensation rates are highly dependent on pH, with the minimum rate typically observed in the slightly acidic range (pH ~4).[4]

-

Concentration of Silanols: Higher concentrations of silanol groups lead to faster condensation rates.

-

Temperature: Increased temperature generally accelerates the condensation process.[5]

Quantitative Kinetic Data (Analogous Systems)

As specific kinetic data for this compound is unavailable, this section presents data for analogous organosilanes to provide a frame of reference.

Hydrolysis Rate Constants

The hydrolysis of organosilanes is often treated as a pseudo-first-order reaction with respect to the silane concentration when water is in large excess.

| Organosilane | Conditions | Rate Constant (k) | Reference |

| Phenyltrichlorosilane | 0°C in ether | K₁, K₂, K₃ determined via a reaction model | [6] |

| Methyltriethoxysilane (MTES) | Acidic (pH 2-4) | 0 - 0.23 M⁻¹min⁻¹ | [2] |

| γ-Glycidoxypropyltrimethoxysilane | pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order) | [5] |

| Propyltrimethoxysilane (PrTMS) | THF, K₂CO₃ catalyst | 1.26 ± 0.11 e⁻⁸ M⁻².¹s⁻¹ | [2] |

Table 1: Illustrative hydrolysis rate constants for various organosilanes.

Activation Energies

The activation energy (Ea) provides insight into the temperature sensitivity of the reaction rates.

| Reaction | Organosilane System | Activation Energy (Ea) | Reference |

| Hydrolysis | Methyltriethoxysilane (MTES) at pH 3.134 | 57.61 kJ/mol | [2] |

| Hydrolysis | Methyltriethoxysilane (MTES) at pH 3.83 | 97.84 kJ/mol | [2] |

| Epoxy Ring Opening (Side Reaction) | γ-Glycidoxypropyltrimethoxysilane | 68.4 kJ/mol | [5] |

| Deactivation | Horseradish Peroxidase (for comparison) | 215.00 ± 55.04 kJ/mol (immobilized) | [7] |

Table 2: Activation energies for hydrolysis and related reactions in analogous systems.

Experimental Protocols

The study of this compound hydrolysis and condensation kinetics requires careful experimental design and the use of appropriate analytical techniques to monitor the reaction progress in real-time.

General Experimental Setup

A typical kinetic study would involve the controlled addition of this compound to a well-stirred reactor containing water, often in a co-solvent like acetone or an ether to ensure miscibility.[1] The reactor should be thermostated to maintain a constant temperature. Samples are withdrawn at specific time intervals for analysis.

Monitoring Techniques

NMR is a powerful tool for studying the kinetics of silane hydrolysis and condensation.[8][9][10]

-

29Si NMR: This is the most direct method for observing the silicon environment. Different silicon species (unhydrolyzed, partially hydrolyzed, fully hydrolyzed, and condensed) will have distinct chemical shifts, allowing for their quantification over time.[8][11]

-

Methodology:

-

Prepare a reaction mixture in an NMR tube, often using a deuterated solvent for locking.

-

Acquire 29Si NMR spectra at regular intervals. Inverse-gated decoupling can be used for quantitative measurements.[5]

-

Integrate the signals corresponding to the different silicon species to determine their relative concentrations as a function of time.

-

From this data, rate constants for the individual hydrolysis and condensation steps can be calculated.

-

-

-

1H NMR: Can be used to monitor the disappearance of the Si-Cl precursor and the appearance of Si-OH groups and HCl. It can also track the formation of alcohol if an alkoxysilane were used.[12]

FT-IR spectroscopy is another valuable technique for monitoring the progress of these reactions.[13][14][15]

-

Methodology:

-

The reaction can be monitored in-situ using an Attenuated Total Reflectance (ATR) probe immersed in the reaction mixture or by withdrawing samples and analyzing them.

-

Key vibrational bands to monitor include:

-

Disappearance of Si-Cl stretching bands.

-

Appearance and subsequent disappearance of the Si-OH stretching band (silanols).

-

Growth of the Si-O-Si stretching band, indicating the formation of the siloxane network.

-

-

The change in the absorbance of these peaks over time can be used to determine the reaction kinetics.

-

Visualizations

Reaction Pathway Diagram

Caption: Hydrolysis and condensation pathway of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for kinetic studies.

Conclusion

While specific kinetic parameters for the hydrolysis and condensation of this compound are not extensively documented, a robust understanding can be developed from the behavior of analogous organosilanes. The reactions are complex and highly sensitive to experimental conditions such as pH, temperature, and reactant concentrations.[2] Techniques like NMR and FT-IR spectroscopy are indispensable for elucidating the reaction pathways and determining kinetic parameters.[10][13] The methodologies and illustrative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret kinetic studies of this and related organosilanes, enabling precise control over the synthesis of advanced materials.

References

- 1. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Energies of Activation and Deactivation of 2,4-Dichlorophenol Degradation by Horseradish Peroxidase Immobilized on the Modified Nanofibrous Membrane [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 9. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Bromopropyltrichlorosilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromopropyltrichlorosilane (CAS No. 13883-39-1), a key bifunctional organosilane used in surface modification and as a coupling agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra reveal the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the three methylene groups in the propyl chain. The electron-withdrawing effects of the trichlorosilyl and bromo groups result in a downfield shift of the adjacent protons.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-SiCl₃ | ~1.5 - 1.7 | Triplet | 2H |

| -CH₂-CH₂-CH₂- | ~2.1 - 2.3 | Multiplet | 2H |

| -CH₂-Br | ~3.4 - 3.6 | Triplet | 2H |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The chemical shifts are influenced by the electronegativity of the attached silicon, chlorine, and bromine atoms.[1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C H₂-SiCl₃ | ~25 - 30 |

| -C H₂-CH₂- | ~30 - 35 |

| C H₂-Br | ~35 - 40 |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocol for NMR Spectroscopy

The following provides a general protocol for acquiring NMR spectra of liquid organosilanes like this compound.

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 5-25 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

The solution is transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

-

Nuclei: ¹H and ¹³C.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹H NMR: A standard pulse-acquire sequence is used.

-

¹³C NMR: A proton-decoupled pulse-acquire sequence is used to obtain singlets for each carbon environment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its various bonds.

IR Spectral Data

The key absorption bands in the IR spectrum of this compound are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960 - 2850 | C-H stretch | Alkyl (-CH₂-) |

| 1440 - 1465 | C-H bend | Alkyl (-CH₂-) |

| 800 - 600 | Si-Cl stretch | Trichlorosilyl (-SiCl₃) |

| 650 - 550 | C-Br stretch | Bromoalkyl (-CH₂Br) |

The Si-Cl stretching vibrations typically appear as strong, broad absorptions in the fingerprint region.[2][3] The C-H stretching and bending vibrations confirm the presence of the propyl chain.

Experimental Protocol for FTIR Spectroscopy

For liquid samples like this compound, the following attenuated total reflectance (ATR) or transmission methods are commonly employed.[4]

ATR-FTIR Method:

-

A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

Transmission Method (Neat Liquid):

-

A thin film of the liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr).

-

The plates are mounted in the spectrometer's sample holder.

-

The spectrum is recorded, and a background spectrum of the empty salt plates is subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Mass Spectral Data

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. Due to the presence of chlorine and bromine isotopes, the molecular ion and bromine-containing fragments appear as clusters of peaks.

-

Molecular Ion (M⁺): The molecular ion region will show a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl) and one bromine atom (⁷⁹Br and ⁸¹Br). The most abundant peak in this cluster will correspond to the ion containing the most abundant isotopes.

-

Key Fragment Ions: The NIST Mass Spectrometry Data Center indicates prominent peaks at m/z 133, 135, and 175.[1] The presence of bromine is indicated by pairs of peaks of nearly equal intensity separated by two mass units.[5]

Major Fragmentation Pathways:

-

Loss of a bromine radical (•Br).

-

Loss of a chlorine radical (•Cl).

-

Cleavage of the C-C bonds in the propyl chain.

-

Rearrangement reactions.

Experimental Protocol for Mass Spectrometry

A common method for analyzing volatile liquid compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation and Conditions:

-

Ionization Method: Electron Ionization (EI) is typically used, where high-energy electrons bombard the sample molecules.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.

-

Inlet System: The sample is introduced via a gas chromatograph for separation from any impurities before entering the mass spectrometer.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 3-Bromopropyltrichlorosilane: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopropyltrichlorosilane (BPTS) is a versatile bifunctional organosilane molecule of significant interest in chemical synthesis and materials science. Its unique structure, featuring a reactive trichlorosilyl group and a terminal bromoalkyl chain, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in the realm of drug development, including surface modification of drug delivery systems and its role as a linker in bioconjugation.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor. It is a reactive compound that is sensitive to moisture. The key chemical and physical properties are summarized in the tables below.

Identification and Molecular Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (3-Bromopropyl)trichlorosilane |

| CAS Number | 13883-39-1 |

| Molecular Formula | C₃H₆BrCl₃Si |

| Molecular Weight | 256.43 g/mol |

| Canonical SMILES | C(CBr)CSi(Cl)(Cl)Cl |

| InChI Key | UUNGBOQAZQUJMZ-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 202-204 °C (lit.) | [1] |

| Density | 1.605 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.494 (lit.) | [1] |

| Flash Point | 76 °C (168.8 °F) | [1] |

Safety Information

This compound is a corrosive and flammable liquid that reacts with water. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor |

| H314 | Causes severe skin burns and eye damage |

| EUH014 | Reacts violently with water |

Precautionary Statements: P210, P233, P240, P280, P303 + P361 + P353, P305 + P351 + P338.[1]

Experimental Protocols

Synthesis of this compound via Hydrosilylation

The primary industrial synthesis of this compound involves the hydrosilylation of allyl bromide with trichlorosilane, typically catalyzed by a platinum-based catalyst.[1][2][3][4]

Reaction:

CH₂(CH)CH₂Br + HSiCl₃ → Br(CH₂)₃SiCl₃

Materials:

-

Allyl bromide

-

Trichlorosilane

-

Platinum catalyst (e.g., Speier's catalyst - hexachloroplatinic acid in isopropanol)

-

Anhydrous toluene (or other suitable solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas.

-

Under a constant stream of inert gas, charge the flask with trichlorosilane and the platinum catalyst dissolved in a small amount of anhydrous toluene.

-

Heat the mixture to a gentle reflux.

-

Slowly add allyl bromide from the dropping funnel to the refluxing mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Cool the reaction mixture to room temperature.

Purification of this compound

The crude product from the synthesis is typically purified by fractional distillation under reduced pressure to remove unreacted starting materials and any side products.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Vacuum pump and pressure gauge

-

Heating mantle

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Transfer the crude reaction mixture to the distillation flask.

-

Slowly reduce the pressure to the desired level.

-

Begin heating the distillation flask.

-

Collect the fractions at the appropriate boiling point and pressure. This compound has a boiling point of 202-204 °C at atmospheric pressure, so distillation under reduced pressure is recommended to avoid decomposition.[1]

-

Store the purified product under an inert atmosphere in a tightly sealed container.

Spectroscopic Data (Reference)

-

¹H NMR: The spectrum is expected to show three distinct multiplets corresponding to the three methylene groups (-CH₂-). The methylene group adjacent to the bromine atom would be the most downfield, followed by the methylene group adjacent to the silicon atom, and finally the central methylene group.

-

¹³C NMR: Three signals corresponding to the three carbon atoms are expected. The chemical shifts would be influenced by the electronegativity of the attached halogen and silicon atoms. For 1-bromo-3-chloropropane, the peaks are at approximately 30, 35, and 43 ppm.[5]

-

FT-IR: The spectrum would show characteristic C-H stretching vibrations around 2850-3000 cm⁻¹, Si-Cl stretching vibrations, and C-Br stretching vibrations. The FT-IR spectrum of (3-chloropropyl)trimethoxysilane shows C-H stretching and Si-O stretching, which can be used as a reference for the propyl chain vibrations.[6]

Applications in Drug Development

The dual reactivity of this compound makes it a valuable tool in drug development, primarily for surface modification of drug delivery systems and as a component of linker technologies for bioconjugation.

Surface Modification of Nanoparticles for Drug Delivery

The trichlorosilyl group of BPTS can readily react with hydroxyl groups on the surface of inorganic nanoparticles (e.g., silica, iron oxide) to form stable siloxane bonds. The terminal bromide can then be used for further functionalization.

Experimental Workflow for Nanoparticle Functionalization:

References

- 1. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solved The 13C NMR spectrum of 1-bromo-3-chloropropane | Chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

Role of 3-Bromopropyltrichlorosilane as a chemical intermediate

An In-depth Technical Guide to 3-Bromopropyltrichlorosilane as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (BPTS) is a bifunctional organosilane that serves as a critical chemical intermediate and coupling agent, particularly in materials science and biotechnology. Its unique structure, featuring a hydrolyzable trichlorosilyl group at one end and a reactive bromopropyl group at the other, allows it to act as a molecular bridge between inorganic substrates and organic functional molecules. This guide provides a comprehensive technical overview of BPTS, detailing its core chemical properties, reaction mechanisms, and key applications in surface modification, chromatography, and the development of advanced drug delivery systems and biosensors. Detailed experimental protocols, quantitative data, and process-visualizations are provided to support researchers in leveraging this versatile intermediate.

Core Chemistry and Reaction Mechanisms

The utility of this compound stems from its dual reactivity, enabling a two-step functionalization strategy.

Step 1: Surface Silanization (Grafting)

The primary reaction involves the covalent attachment of the silane to a substrate rich in hydroxyl (-OH) groups, such as silica (SiO₂), glass, or metal oxides. This process, known as silanization, proceeds via hydrolysis and condensation.

-

Hydrolysis: The highly reactive silicon-chlorine (Si-Cl) bonds rapidly hydrolyze in the presence of trace water to form silanol groups (-Si-OH).

-

Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) covalent bonds and releasing water. The trifunctional nature of the trichlorosilyl head allows for multiple attachments to the surface and potential cross-linking with adjacent silane molecules, creating a robust, covalently bound organic layer.

The overall workflow for this surface grafting process is illustrated below.

Step 2: Nucleophilic Substitution (Coupling)

Once the BPTS is anchored to the surface, the bromopropyl group becomes the reactive site for subsequent modification. The carbon-bromine (C-Br) bond is susceptible to nucleophilic attack, making it an excellent substrate for SN2 reactions.[1] This allows for the covalent attachment of a vast array of molecules, including:

-

Amines (R-NH₂): To introduce primary, secondary, or tertiary amine functionalities, useful for altering surface charge or for further coupling reactions (e.g., amide bond formation).

-

Thiols (R-SH): To create thiol-terminated surfaces for "click" chemistry or for binding to specific metals like gold.

-

Azides (N₃⁻): To prepare surfaces for highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) "click" reactions.[2][3]

-

Carboxylates (R-COO⁻) and other nucleophiles: For the direct attachment of drugs, proteins, DNA, or other biomolecules that possess a suitable nucleophilic group.[4]

This two-step process effectively transforms a generic inorganic surface into a highly specific, functional platform tailored for a desired application.

Quantitative Data on Surface Functionalization

The efficiency of surface modification is typically quantified by measuring the grafting density or surface coverage. This is often determined using thermogravimetric analysis (TGA), which measures the weight loss of the functionalized material upon heating, corresponding to the decomposition of the grafted organic layer.

The following tables summarize representative quantitative data for the surface modification of silica using organosilanes. While the data is for close structural analogs of BPTS, it provides a strong benchmark for the expected efficiency of the silanization process.

Table 1: Grafting Density and Surface Coverage of Trimethoxysilanes on Silica (Data adapted from a study on trimethoxy(propyl)silane (TMPS), a non-brominated analog)[5]

| Sample ID | Silane/Silica Molar Ratio (%) | TGA Weight Loss (%) | Grafting Density (Chains/nm²) | Surface Coverage (%) |

| TMPS-1 | 0.5 | 1.09 | 0.79 | 25.20 |

| TMPS-2 | 1.0 | 1.30 | 0.94 | 30.22 |

| TMPS-3 | 2.0 | 1.57 | 1.15 | 36.74 |

| TMPS-4 | 3.0 | 1.71 | 1.26 | 40.16 |

| TMPS-5 | 4.0 | 2.04 | 1.51 | 48.31 |

Table 2: Surface Functionalization Data for Thiol-Modified Nanosilica (Data adapted from a study using 3-mercaptopropyl trimethoxysilane (MPTMS))[6]

| MPTMS per 10g Nanosilica (mL) | Grafting Ratio (wt%) | Surface -SH Conc. (mmol/g) | Water Contact Angle (°) |

| 25 | 7.2 | 0.45 | 15.3 |

| 50 | 12.1 | 0.75 | 30.1 |

| 75 | 16.8 | 0.90 | 54.5 |

| 100 | 13.5 | 0.82 | 42.2 |

| 125 | 10.6 | 0.61 | 30.4 |

These data illustrate that grafting density can be controlled by adjusting reaction conditions, such as the initial silane concentration.[5][6] The non-linear relationship observed in Table 2 suggests that at higher concentrations, self-condensation of silane molecules can compete with surface grafting, leading to a decrease in functionalization efficiency.[6]

Applications in Research and Drug Development

Creating Functionalized Stationary Phases for Chromatography

BPTS and its analogs are used to synthesize custom stationary phases for liquid chromatography. A silica support (e.g., a monolithic column) can be first functionalized with BPTS. The terminal bromide is then displaced with a molecule that imparts the desired separation chemistry. For example, reaction with N,N-dimethyl-N-dodecylamine introduces a C12 chain and a positive charge, creating a mixed-mode stationary phase suitable for reversed-phase and ion-exchange separations.[7]

Development of Drug Delivery Systems

Mesoporous silica nanoparticles (MSNs) are widely explored as carriers for drug delivery due to their high surface area, tunable pore size, and biocompatibility.[8][9] BPTS is an ideal intermediate for functionalizing these nanoparticles.

The workflow involves synthesizing the MSNs, grafting them with BPTS, and then using the bromopropyl linker to attach therapeutic agents. This covalent attachment can prevent premature drug leakage and allows for the integration of targeting ligands (e.g., antibodies, peptides) that guide the nanoparticle to specific cells or tissues, thereby reducing side effects and enhancing therapeutic efficacy.

Fabrication of Biosensors

BPTS is instrumental in the fabrication of electrochemical and optical biosensors. The process involves modifying an electrode or sensor surface (e.g., indium tin oxide, gold) with BPTS to create a stable anchor point.[10] Biological recognition elements, such as enzymes or antibodies, are then covalently immobilized onto the surface via reaction with the bromopropyl group.[11][12] This stable attachment is crucial for creating reusable and reliable sensors for detecting specific biomarkers, pathogens, or environmental toxins.[13][14]

Experimental Protocols

The following are generalized protocols for the use of propyl-halosilanes as intermediates. Note: Trichlorosilanes are highly reactive with moisture and release HCl gas; all manipulations should be performed in a fume hood using dry solvents and glassware, and under an inert atmosphere (e.g., nitrogen or argon) where possible.

Protocol 1: Functionalization of Silica Nanoparticles with BPTS

This protocol describes the grafting of BPTS onto the surface of silica nanoparticles.

-

Preparation: Dry silica nanoparticles (1.0 g) under vacuum at 120°C for 4 hours to remove adsorbed water. Allow to cool to room temperature under an inert atmosphere.

-

Dispersion: Suspend the dried silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Sonicate for 30 minutes to ensure a homogeneous dispersion.

-

Silanization Reaction: Add this compound (e.g., 1-5% v/v) to the stirred suspension.

-

Heating: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours under an inert atmosphere.

-

Washing and Isolation: Cool the mixture to room temperature. Isolate the functionalized nanoparticles by centrifugation (e.g., 8000 rpm for 20 min).

-

Purification: Discard the supernatant. Resuspend the nanoparticle pellet in fresh anhydrous toluene and centrifuge again. Repeat this washing step three times to remove any unreacted silane.

-

Final Drying: After the final wash, dry the bromopropyl-functionalized silica nanoparticles under vacuum at 60°C overnight. Store the final product in a desiccator.

Protocol 2: Azide-Functionalization of BPTS-Modified Silica

This protocol details a subsequent nucleophilic substitution to replace the bromide with an azide group, preparing the surface for "click" chemistry.

-

Preparation: Disperse 500 mg of the dried bromopropyl-functionalized silica from Protocol 1 in 25 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Nucleophilic Substitution: Add a molar excess of sodium azide (NaN₃) (e.g., 10-20 equivalents relative to the estimated amount of grafted bromopropyl groups) to the suspension.

-

Reaction: Heat the mixture to 60-80°C and stir for 24 hours under an inert atmosphere. The azide anion (N₃⁻) will act as the nucleophile, displacing the bromide.

-

Washing and Isolation: Cool the reaction to room temperature. Isolate the azide-functionalized nanoparticles by centrifugation.

-

Purification: Wash the nanoparticles sequentially with DMF, deionized water, and finally ethanol or acetone to remove residual sodium azide and solvent. Perform each wash by resuspending the pellet and centrifuging. Repeat the final ethanol/acetone wash three times.

-

Final Drying: Dry the azide-functionalized nanoparticles under vacuum at 50°C. The material is now ready for conjugation with alkyne-containing molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

- 7. The synthesis of chloropropyl-functionalized silica hybrid monolithic column with modification of N,N-dimethyl-N-dodecylamine for capillary electrochromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adsorption and Release Properties of Drug Delivery System Naproxen-SBA-15: Effect of Surface Polarity, Sodium/Acid Drug Form and pH [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of a biosensor platform based on ITO sheets modified with 3-glycidoxypropyltrimethoxysilane for early detection of TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New nanostructured electrochemical biosensors based on three-dimensional (3-mercaptopropyl)-trimethoxysilane network - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Emerging biosensors in detection of natural products - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 3-Bromopropyltrichlorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopropyltrichlorosilane is a crucial bifunctional organosilane reagent utilized extensively in surface modification, synthesis of hybrid materials, and as a coupling agent. Its utility in these applications often involves thermal processing steps, making a thorough understanding of its thermal stability and decomposition pathways paramount for safety, process optimization, and material integrity. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon theoretical principles and experimental data from analogous organosilanes. It details standard experimental protocols for thermal analysis and presents a theoretical framework for predicting decomposition products.

Introduction

This compound ((CH₂)₃BrSiCl₃) possesses two reactive centers: a hydrolyzable trichlorosilyl group and a reactive bromopropyl group. The trichlorosilyl moiety readily reacts with hydroxyl groups on surfaces like silica and glass to form stable siloxane bonds, while the bromoalkyl group is available for subsequent nucleophilic substitution reactions. This dual functionality makes it a versatile molecule in a wide array of scientific and industrial applications. However, the presence of both Si-Cl and C-Br bonds, along with a propyl chain, raises questions about its thermal stability. This guide aims to provide an in-depth analysis of this topic.

Theoretical Background: Bond Dissociation Energies

The thermal stability of a molecule is fundamentally governed by the strength of its chemical bonds. The bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. By comparing the BDEs of the various bonds within this compound, we can predict the most likely initial step in its thermal decomposition.

Table 1: Relevant Average Bond Dissociation Energies [1][2][3][4][5]

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-Br | ~276 |

| Si-C | ~360 |

| C-C | ~347 |

| Si-Cl | ~406 |

| C-H | ~413 |

Based on these average values, the C-Br bond is the weakest in the this compound molecule. Therefore, the initial and most probable decomposition step upon heating is the homolytic cleavage of the C-Br bond to form a propylsilyl radical and a bromine radical. Subsequent reactions of these radical species will lead to a cascade of decomposition products. The Si-C bond is the next most likely to cleave under more forcing thermal conditions.

Expected Thermal Decomposition Pathways

A study on the thermal decomposition of organochlorinated silica xerogels, which contain related chloroalkylsilane moieties, found the following order of thermal stability: 4-chlorophenyl > chloromethyl > 3-chloropropyl > 2-chloroethyl.[7] This suggests that the propyl chain itself contributes to thermal instability compared to more stable aromatic or shorter alkyl chains.

Based on these considerations, the following decomposition pathway is proposed:

Figure 1: Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.

Experimental Protocol: [8][9][10][11][12]

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol: [13][14][15][16][17]

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or other inert pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas like nitrogen.

-

Temperature Program:

-

Equilibrate the sample at a low starting temperature.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the expected thermal transition range.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks can indicate melting or boiling, while exothermic peaks often correspond to decomposition or polymerization reactions.

References

- 1. gelest.com [gelest.com]

- 2. Covalent Bond Energies [gchem.cm.utexas.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 6. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. epfl.ch [epfl.ch]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

An In-depth Technical Guide to the Solubility of 3-Bromopropyltrichlorosilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromopropyltrichlorosilane in various organic solvents. Due to the compound's high reactivity, this document emphasizes solvent compatibility and reaction potential over traditional quantitative solubility metrics.

Executive Summary

This compound is a bifunctional organosilane compound utilized in surface modification and as a coupling agent. Its utility is intrinsically linked to its behavior in solution. A critical aspect of its chemistry is the high reactivity of the trichlorosilyl group, which readily undergoes hydrolysis in the presence of protic solvents. Consequently, the term "solubility" must be carefully considered, as dissolution in many common solvents is superseded by a chemical reaction. This guide presents a qualitative assessment of solvent compatibility, outlines experimental considerations for handling this reactive compound, and provides a logical framework for solvent selection.

Solvent Compatibility and Reactivity of this compound

| Solvent Class | Examples | Interaction with this compound | Suitability |

| Non-Polar Aprotic | Hexane, Toluene, Xylene | High likelihood of miscibility/solubility. | Recommended for dissolution without reaction. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Acetone | Generally miscible. However, the presence of trace amounts of water can initiate hydrolysis. Caution is advised. | Use with caution. Ensure strictly anhydrous conditions. |

| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Highly Reactive. Rapidly undergoes hydrolysis or alcoholysis to form silanols, siloxanes, and hydrogen chloride.[2][3] | Not Recommended for dissolution. These solvents will decompose the compound. |

| Ethers | Diethyl ether | Likely miscible, but peroxides, if present, can be a safety hazard. | Use with caution. Use fresh, peroxide-free solvents. |

Experimental Protocol for Determining Miscibility of a Reactive Silane

Given the reactive nature of this compound, any experimental determination of its miscibility or solubility must be conducted with stringent control over atmospheric moisture. The following is a generalized protocol.

Objective: To qualitatively assess the miscibility of this compound in a given anhydrous organic solvent.

Materials:

-

This compound

-

Anhydrous organic solvent to be tested

-

Oven-dried glassware (e.g., small test tubes or vials with septa)

-

Inert gas supply (e.g., Nitrogen or Argon) with a manifold

-

Syringes and needles

Procedure:

-

Preparation of Glassware: Thoroughly dry all glassware in an oven at a temperature greater than 100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.

-

Inert Atmosphere: Assemble the glassware while flushing with a slow stream of inert gas to prevent the ingress of atmospheric moisture.

-

Solvent Addition: Using a dry syringe, transfer a known volume (e.g., 1 mL) of the anhydrous organic solvent into the test vessel under an inert atmosphere.

-

Silane Addition: With a separate dry syringe, add a small, known amount (e.g., 30 mg or a few drops) of this compound to the solvent.[4]

-

Observation: Vigorously shake or stir the mixture for a few seconds.[4] Observe the mixture for any of the following:

-

Complete Miscibility: A clear, homogeneous solution is formed.

-

Partial Miscibility/Immiscibility: The formation of distinct layers or a cloudy suspension.

-

Reaction: Evidence of a chemical reaction, such as the evolution of gas (HCl), a significant temperature change, or the formation of a precipitate.

-

-

Heating (Optional): If the compound is not miscible at room temperature, the mixture can be gently warmed to observe any changes in miscibility.[4]

-

Documentation: Record all observations, including any signs of reaction.

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, gloves, lab coat) is mandatory.

-

This compound is corrosive and reacts with moisture to produce HCl gas.[2] Avoid inhalation of vapors and contact with skin and eyes.

Visualization of Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate solvent for this compound, highlighting the key factors that determine the outcome of mixing.

Caption: Logical workflow for solvent selection for this compound.

Conclusion

The effective use of this compound in research and development is critically dependent on the appropriate choice of solvent. Due to its high reactivity with protic species, anhydrous, aprotic solvents are the preferred medium for dissolution. Non-polar aprotic solvents generally offer the best compatibility, while polar aprotic solvents may be used with strict exclusion of moisture. This guide provides the foundational knowledge for scientists and professionals to handle and utilize this versatile reagent safely and effectively.

References

The Dawn of a New Chemistry: A Technical Guide to the Discovery and Historical Context of Organochlorosilanes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical context surrounding the emergence of organochlorosilanes, the foundational monomers for silicone polymers. We delve into the pioneering experimental work of the 19th and 20th centuries, providing a detailed look at the core chemical reactions and methodologies that launched a new era in materials science. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols from foundational papers, and visualizes the critical synthetic pathways and historical progression.

The Genesis: Early Syntheses and Foundational Concepts

The journey into organosilicon chemistry began in the mid-19th century, driven by the curiosity to understand the relationship between silicon and carbon, two elements sharing the same group in the periodic table.

The First Organosilane: Friedel and Crafts' 1863 Breakthrough

The first synthesis of a compound containing a silicon-carbon bond was achieved in 1863 by French chemist Charles Friedel and his American collaborator James Crafts.[1] Their work, initially aimed at understanding the atomic weight and valency of silicon, led to the serendipitous formation of tetraethylsilane (Si(C₂H₅)₄).[2] This discovery marked the birth of organosilicon chemistry.

-

Reactants: Silicon tetrachloride (SiCl₄) and diethylzinc (Zn(C₂H₅)₂).

-

Apparatus: The reaction was conducted in sealed glass tubes.

-

Procedure: Silicon tetrachloride and diethylzinc were sealed in a glass tube and heated. The reaction produced tetraethylsilane and zinc chloride.

-

Reaction: 2 Zn(C₂H₅)₂ + SiCl₄ → Si(C₂H₅)₄ + 2 ZnCl₂

This early method, utilizing a highly reactive organometallic reagent (organozinc), was cumbersome and hazardous, limiting its widespread application. However, it provided the crucial proof-of-concept for the existence of stable silicon-carbon bonds.

Kipping's Systematic Investigations and the Advent of Grignard Reagents

The turn of the 20th century witnessed a monumental leap in synthetic organic chemistry with Victor Grignard's discovery of organomagnesium halides, now famously known as Grignard reagents. It was the English chemist Frederic Kipping who first recognized the immense potential of these reagents for the synthesis of organosilanes. Beginning in 1901, Kipping embarked on a systematic and extensive investigation into the reactions of Grignard reagents with silicon tetrachloride, laying the groundwork for the synthesis of a wide array of organochlorosilanes. His work, detailed in a series of papers in the Journal of the Chemical Society, established the fundamental principles of organosilicon chemistry.

Kipping's general procedure for the synthesis of organochlorosilanes involved the dropwise addition of a Grignard reagent to a solution of silicon tetrachloride in a suitable solvent, typically diethyl ether. The reaction is a nucleophilic substitution at the silicon center.

-

Reactants:

-

Silicon tetrachloride (SiCl₄)

-

Magnesium turnings (Mg)

-

An alkyl or aryl halide (R-X, where R = alkyl or aryl, and X = Cl, Br, I)

-

Anhydrous diethyl ether ((C₂H₅)₂O) as the solvent.

-

-

Apparatus: A typical setup would include a round-bottom flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer. All glassware had to be scrupulously dried to prevent the decomposition of the Grignard reagent.

-

Procedure:

-

The Grignard reagent (RMgX) was prepared in situ by reacting magnesium turnings with the alkyl or aryl halide in anhydrous diethyl ether.

-

The solution of the Grignard reagent was then slowly added to a stirred solution of silicon tetrachloride in anhydrous diethyl ether.

-

The reaction mixture was typically refluxed to ensure complete reaction.

-

The resulting magnesium halide salts were filtered off, and the organochlorosilanes were isolated from the filtrate by fractional distillation.

-

-

Reaction Stoichiometry and Products: By carefully controlling the stoichiometry of the reactants, Kipping was able to selectively synthesize mono-, di-, and tri-substituted organochlorosilanes.

-

SiCl₄ + RMgX → RSiCl₃ + MgXCl

-

SiCl₄ + 2RMgX → R₂SiCl₂ + 2MgXCl

-

SiCl₄ + 3RMgX → R₃SiCl + 3MgXCl

-

The use of Grignard reagents provided a much more versatile and controllable method for the synthesis of organochlorosilanes compared to the earlier organozinc approach.

The Industrial Revolution: The Direct Process

While Kipping's work was foundational, the Grignard method was not economically viable for the large-scale production of organochlorosilanes, which were beginning to show promise for the development of silicone polymers. The major breakthrough that enabled the commercialization of silicones was the independent discovery of the "Direct Process" by Eugene G. Rochow in the United States and Richard Müller in Germany in the early 1940s.[3][4][5] This process allowed for the direct synthesis of methylchlorosilanes from elemental silicon and methyl chloride, bypassing the need for Grignard reagents and significantly reducing production costs.

The Rochow-Müller Direct Process

The direct process, also known as the Müller-Rochow process, involves the catalyzed reaction of an alkyl or aryl halide with elemental silicon at elevated temperatures. The most important industrial application of this process is the synthesis of dimethyldichlorosilane ((CH₃)₂SiCl₂), the primary precursor to polydimethylsiloxane (PDMS), the backbone of most silicone products.[6][7]

The following protocol is based on the details provided by Eugene G. Rochow in his seminal 1945 paper in the Journal of the American Chemical Society.[8]

-

Reactants:

-

Silicon powder

-

Methyl chloride (CH₃Cl)

-

Copper catalyst (e.g., copper powder or a copper salt)

-

-

Apparatus: The reaction is typically carried out in a fluidized-bed reactor. A laboratory-scale setup would consist of a tube furnace containing the silicon-copper contact mass, through which a stream of methyl chloride gas is passed. The products are then passed through a condenser to collect the liquid methylchlorosilanes.

-

Procedure:

-

A contact mass is prepared by mixing powdered silicon with a copper catalyst.

-

The contact mass is placed in the reactor and heated to a temperature of approximately 250-300°C.

-

A stream of methyl chloride gas is then passed through the heated contact mass.

-

The gaseous products are cooled and condensed to yield a mixture of methylchlorosilanes.

-

The individual methylchlorosilanes are then separated by fractional distillation.

-

-

Primary Reaction and Products: The main reaction produces dimethyldichlorosilane:

-

2 CH₃Cl + Si → (CH₃)₂SiCl₂

-

However, the direct process is not perfectly selective and produces a mixture of other methylchlorosilanes, including methyltrichlorosilane (CH₃SiCl₃), trimethylchlorosilane ((CH₃)₃SiCl), and others. The relative proportions of these products can be influenced by the reaction conditions, catalyst, and the presence of promoters.

Quantitative Data from Historical Syntheses

The following tables summarize the available quantitative data from the early discoveries of organochlorosilanes. It is important to note that the precision and completeness of data from historical publications may not meet modern standards.

| Compound | Formula | Discoverer(s) | Year | Synthesis Method | Boiling Point (°C) | Yield |

| Tetraethylsilane | Si(C₂H₅)₄ | Friedel & Crafts | 1863 | Organozinc | 153-154 | Not specified |

Table 1: Physical and Synthesis Data for the First Organosilane.

| Product | Formula | Boiling Point (°C) |

| Methyltrichlorosilane | CH₃SiCl₃ | 66 |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 |

| Trimethylchlorosilane | (CH₃)₃SiCl | 57 |

Table 2: Boiling Points of Major Products from the Direct Process. [7]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic routes to organochlorosilanes and the historical progression of their discovery.

Caption: Historical progression of organochlorosilane synthesis.

Caption: Key synthetic pathways to organochlorosilanes.

Conclusion

The discovery and development of organochlorosilanes represent a pivotal chapter in the history of chemistry. From the initial curiosity-driven synthesis of tetraethylsilane by Friedel and Crafts to the systematic and foundational work of Kipping with Grignard reagents, and culminating in the industrially transformative Direct Process developed by Rochow and Müller, the path to modern silicone chemistry was paved by ingenuity and persistent scientific inquiry. The experimental protocols and synthetic strategies outlined in this guide provide a technical foundation for understanding the origins of this critical class of chemical compounds, which continue to be indispensable in a vast range of scientific and industrial applications.

References

- 1. Silicon - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Direct Synthesis of Silicon Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note and Protocol for Surface Modification of Silica with 3-Bromopropyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of silica substrates is a fundamental technique in various scientific and industrial fields, including drug delivery, diagnostics, and materials science. The functionalization of silica surfaces with organosilanes allows for the precise tailoring of surface properties such as hydrophobicity, reactivity, and biocompatibility. 3-Bromopropyltrichlorosilane is a valuable reagent for this purpose, as it introduces a reactive bromopropyl group onto the silica surface. This terminal bromide can serve as a versatile chemical handle for the subsequent attachment of a wide range of molecules, including peptides, proteins, DNA, and drug molecules, through nucleophilic substitution reactions.

The trichlorosilyl group of this compound is highly reactive towards the surface silanol (Si-OH) groups present on silica, leading to the formation of stable covalent siloxane (Si-O-Si) bonds. This process, known as silanization, results in the formation of a self-assembled monolayer (SAM) under controlled, anhydrous conditions. The high reactivity of trichlorosilanes ensures a rapid and efficient surface modification but also necessitates careful handling due to the release of hydrogen chloride (HCl) gas as a byproduct. This application note provides a detailed protocol for the surface modification of silica with this compound, along with safety precautions, characterization methods, and expected outcomes.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound that reacts with water to produce hydrochloric acid. It is essential to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All glassware and solvents used in the procedure must be scrupulously dried to prevent premature hydrolysis and polymerization of the silane.

Experimental Protocols

Materials

-

Silica substrates (e.g., silicon wafers with a native oxide layer, silica nanoparticles, or glass slides)

-

This compound (≥95%)

-

Anhydrous toluene (or other anhydrous, non-polar, aprotic solvent such as hexane)

-

Acetone (reagent grade)

-

Ethanol (reagent grade)

-

Deionized water

-

Nitrogen or Argon gas

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is a strong oxidant and highly corrosive. Handle with extreme care and appropriate PPE.

-

Drying oven

-

Schlenk line or glovebox (recommended)

-

Sonicator

-

Centrifuge (for nanoparticle suspensions)

Protocol 1: Cleaning and Activation of Silica Substrates

Effective silanization requires a clean and hydroxylated silica surface. The following procedure is for cleaning and activating the surface.

-

Initial Cleaning: Sonicate the silica substrates in a sequence of deionized water, acetone, and ethanol for 15 minutes each to remove organic contaminants.

-

Drying: Dry the substrates in an oven at 110 °C for at least 1 hour to remove residual solvent.

-

Piranha Treatment (for robust substrates like silicon wafers and glass slides):

-

Carefully place the dried substrates in a glass container.

-

In a separate glass beaker, slowly and carefully add one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid. Warning: This is a highly exothermic reaction and can be explosive if organic solvents are present.

-

Immerse the substrates in the Piranha solution for 30-60 minutes.

-

Carefully remove the substrates and rinse them extensively with deionized water.

-

-

Final Drying and Activation: Dry the cleaned substrates in an oven at 150-200 °C for 2-4 hours to remove physisorbed water while retaining the surface silanol groups necessary for the reaction.[1]

-

Cooling: Allow the substrates to cool to room temperature in a desiccator or under a stream of inert gas to prevent re-adsorption of atmospheric moisture.

Protocol 2: Silanization with this compound

This procedure should be performed under an inert atmosphere (nitrogen or argon) to minimize exposure to moisture.

-

Prepare the Silanization Solution: In a glovebox or using Schlenk line techniques, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.

-

Immersion: Immerse the cleaned and activated silica substrates in the silanization solution. For nanoparticle suspensions, add the silane solution to the dried nanoparticles dispersed in anhydrous toluene.

-

Reaction: Allow the reaction to proceed for 1-3 hours at room temperature with gentle agitation. The reaction time can be optimized depending on the desired surface coverage.

-